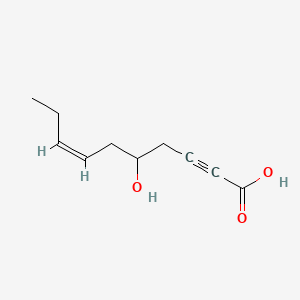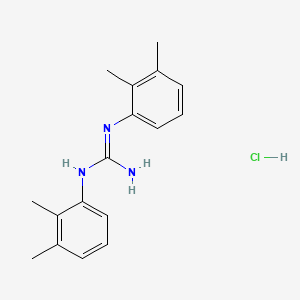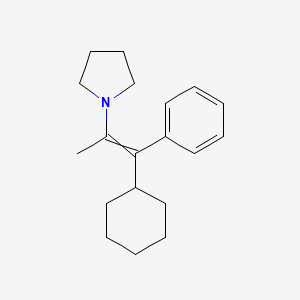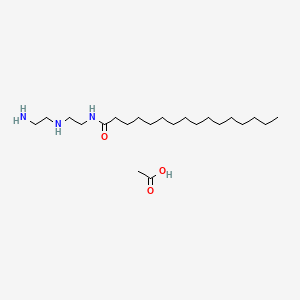
Calcium bis(tetracosylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium bis(tetracosylbenzenesulphonate) typically involves the reaction of tetracosylbenzenesulfonic acid with a calcium source, such as calcium hydroxide or calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the calcium salt .
Industrial Production Methods: Industrial production of calcium bis(tetracosylbenzenesulphonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium bis(tetracosylbenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinates or thiols .
Applications De Recherche Scientifique
Chemistry: Calcium bis(tetracosylbenzenesulphonate) is used as a surfactant in various chemical processes due to its amphiphilic nature. It helps in stabilizing emulsions and dispersions .
Biology: In biological research, it is used to study the interactions between surfactants and biological membranes. Its large molecular structure makes it suitable for investigating membrane dynamics and protein-lipid interactions .
Medicine: Its ability to form micelles and vesicles can be exploited to encapsulate and deliver hydrophobic drugs .
Industry: In the industrial sector, calcium bis(tetracosylbenzenesulphonate) is used in the formulation of detergents and cleaning agents. Its surfactant properties enhance the cleaning efficiency of these products .
Propriétés
Numéro CAS |
85865-90-3 |
|---|---|
Formule moléculaire |
C60H106CaO6S2 |
Poids moléculaire |
1027.7 g/mol |
Nom IUPAC |
calcium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clé InChI |
ZIYNVRBTHVVBLV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















